molecular formula C19H19N3O3 B4585862 4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B4585862
M. Wt: 337.4 g/mol
InChI Key: FRRLDFBELHQPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and investigation of 1,2,4-oxadiazole derivatives, including those with specific substituents like phenyl and isopropoxy groups, have been extensively studied due to their promising applications, particularly in medicinal chemistry. These compounds are known for their varied biological activities, which include anticancer, antimicrobial, and anti-inflammatory effects.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, compounds similar to the specified benzamide have been synthesized from acetic acids and substituted benzoyl chlorides, demonstrating moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Scientific Research Applications

Anticancer Properties

Several studies have synthesized and evaluated derivatives of 4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide for their anticancer properties. For instance, derivatives have shown significant activity against breast cancer cell lines and various other cancer types, including lung, colon, and ovarian cancers. These findings highlight the potential of these compounds as leads in the development of new anticancer drugs (Salahuddin et al., 2014), (B. Ravinaik et al., 2021).

Antimycobacterial Screening

Research has also focused on the antimycobacterial activity of these compounds. One study demonstrated that new derivatives exhibited promising antitubercular activities against Mycobacterium tuberculosis, suggesting their potential as lead molecules for developing new antitubercular agents (N. Nayak et al., 2016).

Anti-inflammatory and Anti-platelet Activities

Compounds based on the 4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide framework have been synthesized and evaluated for their anti-inflammatory and anti-platelet properties. For example, novel benzophenone appended oxadiazole derivatives exhibited cyclooxygenase-2 antagonist activity, suggesting their use in treating inflammatory disorders. Additionally, certain oxadiazole derivatives were identified as novel platelet aggregation inhibitors, offering potential for the development of anti-platelet agents (N. Puttaswamy et al., 2018), (C. Chern et al., 2005).

Photoluminescent Properties

Another area of interest is the photoluminescent properties of 1,3,4-oxadiazole derivatives. Research has synthesized and characterized new mesogens containing 1,3,4-oxadiazole fluorophore, which exhibited wide mesomorphic temperature ranges and strong blue fluorescence emissions. These properties indicate their potential applications in materials science, particularly in the development of fluorescent materials and liquid crystals (Jie Han et al., 2010).

Nematocidal Activity

Compounds with 1,2,4-oxadiazole derivatives have also been explored for their nematocidal activity against Bursaphelenchus xylophilus, a pathogen causing pine wilt disease. This research provides a foundation for the development of new nematicides, contributing to agricultural pest control (Dan Liu et al., 2022).

properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13(2)24-16-10-8-15(9-11-16)19(23)20-12-17-21-18(22-25-17)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRLDFBELHQPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(propan-2-yloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.